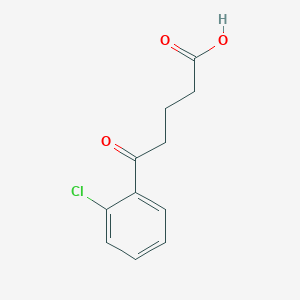

5-(2-Chlorophenyl)-5-oxovaleric acid

Descripción

Propiedades

IUPAC Name |

5-(2-chlorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWPDZKEHJFYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645504 | |

| Record name | 5-(2-Chlorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-59-1 | |

| Record name | 2-Chloro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chlorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)-5-oxovaleric acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with diethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality material.

Análisis De Reacciones Químicas

Types of Reactions: 5-(2-Chlorophenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of 5-(2-chlorophenyl)-5-oxopentanoic acid.

Reduction: Formation of 5-(2-chlorophenyl)-5-hydroxyvaleric acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Impurity Profiling in Pharmaceuticals

One of the primary applications of 5-(2-Chlorophenyl)-5-oxovaleric acid is in the context of impurity profiling for pharmaceuticals, particularly for drugs like Ezetimibe. This compound serves as a reference standard in quality control processes to ensure compliance with regulatory guidelines established by the FDA and other pharmacopoeial standards. The compound's structure allows it to be used effectively in assessing the purity of active pharmaceutical ingredients (APIs) and identifying related substances that may arise during synthesis or storage .

Research has indicated that derivatives of this compound may exhibit biological activities relevant to various therapeutic targets. For instance, studies have explored its potential as a renin inhibitor, which is crucial for managing hypertension and heart failure. Compounds designed from this base structure demonstrated favorable pharmacokinetic profiles in animal models, suggesting a pathway for further development into clinical applications .

Case Study: Renin Inhibition

- Compound : (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides

- Findings : Exhibited potent renin inhibition with promising efficacy in rat models.

Synthesis and Derivative Development

The synthesis of this compound and its derivatives has been subject to extensive research, leading to novel compounds with enhanced biological activity. For example, derivatives containing various substituents have been synthesized and screened for antioxidant properties, demonstrating significant activity compared to standard antioxidants like ascorbic acid . This highlights the versatility of the compound in generating new therapeutic agents.

Table 2: Summary of Synthesized Derivatives

| Derivative Name | Biological Activity | Key Findings |

|---|---|---|

| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine | Antioxidant | Activity 1.5 times higher than ascorbic acid |

| (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl...] | Renin inhibition | Favorable pharmacokinetics |

Regulatory Considerations

The use of this compound in drug development necessitates adherence to strict regulatory frameworks. As an impurity standard, it must meet specific criteria set forth by health authorities to ensure safety and efficacy in pharmaceutical products. This includes rigorous testing for toxicological profiles and stability under various conditions.

Mecanismo De Acción

The mechanism of action of 5-(2-Chlorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These properties enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key structural analogs vary in halogen type (Cl, F) and substituent positions on the phenyl ring. These differences impact molecular weight, polarity, and acidity (Table 1).

Table 1: Structural and Physicochemical Comparison

*Note: Data for this compound are inferred from analogs.

- Substituent Effects :

- Electron-Withdrawing Groups : Chlorine (Cl) at the 2-position increases the acidity of the carboxylic acid compared to 3- or 4-substituted analogs due to proximity-induced electron withdrawal .

- Steric Hindrance : The 2-chloro substituent may reduce molecular planarity, affecting crystallization and solubility compared to 3- or 4-substituted derivatives .

Reactivity Trends :

- Nucleophilic Attack : The ketone group in 5-oxovaleric acids is susceptible to nucleophilic addition. Electron-withdrawing halogens (e.g., Cl) enhance electrophilicity at the carbonyl carbon compared to fluorine analogs .

Actividad Biológica

5-(2-Chlorophenyl)-5-oxovaleric acid, with the molecular formula C11H11ClO3, is an organic compound characterized by its ketone and carboxylic acid functional groups. This compound is notable for its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of various organic compounds. Understanding its biological activity is crucial for exploring its therapeutic potentials and mechanisms of action.

The compound can be synthesized through the reaction of 2-chlorobenzaldehyde with diethyl malonate, followed by hydrolysis and decarboxylation. The typical reaction conditions include:

- Base: Sodium ethoxide or potassium carbonate

- Solvent: Ethanol or methanol

- Temperature: Reflux conditions

This synthesis pathway highlights the compound's versatility as a building block in organic chemistry, particularly in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The ketone group allows for nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions are essential for modulating enzyme activity and influencing metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction: The compound can serve as a model for studying enzyme-catalyzed reactions involving ketones and carboxylic acids.

- Potential Antiviral Activity: Preliminary studies suggest that similar compounds may target viral replication processes, although specific data on this compound is limited.

- Pharmaceutical Applications: Its structural features make it a candidate for synthesizing drugs targeting specific enzymes or receptors, particularly in the context of anti-inflammatory or anticancer therapies.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 5-(2-Bromophenyl)-5-oxovaleric acid | C11H11BrO3 | Bromine substituent affects reactivity |

| 5-(2-Fluorophenyl)-5-oxovaleric acid | C11H11F O3 | Fluorine has different electronic properties |

| 5-(2-Methylphenyl)-5-oxovaleric acid | C12H14O3 | Lacks halogen; distinct biological activity |

The presence of chlorine in this compound influences its reactivity and potential biological effects compared to its bromine and fluorine counterparts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-Chlorophenyl)-5-oxovaleric acid, and how can researchers optimize initial yields?

- Methodology : The compound is synthesized via condensation reactions or functional group transformations. For example, analogous oxovaleric acid derivatives are prepared by reacting acid chlorides with aminopyridines under reflux, followed by purification via recrystallization . Key steps include:

- Use of potassium hydroxide as a base to facilitate nucleophilic substitution.

- Acidification with dilute HCl to precipitate the product .

- Yield optimization through controlled temperature (e.g., reflux at 80–100°C) and stoichiometric ratios of reagents.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structural integrity by analyzing proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for the chlorophenyl group) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass ~242.6 g/mol for C₁₁H₁₁ClO₃) .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities. For instance, unexpected peaks in NMR may indicate byproducts; recrystallization or column chromatography can isolate the target compound .

- Computational Modeling : Use density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data .

Q. What strategies improve the stability of this compound under experimental conditions?

- Methodology :

- pH Control : Store in acidic buffers (pH 3–4) to prevent decarboxylation of the carboxylic acid group.

- Temperature Management : Avoid prolonged exposure to temperatures >40°C, which may degrade the oxo group .

- Light Sensitivity : Use amber vials to prevent photodegradation of the chlorophenyl moiety .

Q. How can computational tools predict the biological activity of this compound?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase for anti-inflammatory activity predictions) .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial activity data from analogous compounds .

Q. What experimental designs are recommended for assessing the compound's role in multi-step organic syntheses?

- Methodology :

- Retrosynthetic Analysis : Identify feasible precursors (e.g., 2-chlorobenzaldehyde) using tools like Pistachio or Reaxys .

- One-Step Functionalization : Optimize reaction conditions (e.g., catalyst: Pd/C, solvent: DMF) for introducing substituents to the valeric acid backbone .

Q. How can researchers analyze byproduct formation during synthesis?

- Methodology :

- LC-MS/MS : Detect trace byproducts (e.g., chlorinated dimers) and quantify using calibration curves .

- Kinetic Studies : Vary reaction time/temperature to identify conditions minimizing side reactions .

Q. What protocols ensure reproducibility in biological activity assays?

- Methodology :

- Dose-Response Curves : Test concentrations from 1–100 µM in triplicate using standardized cell lines (e.g., HEK293 for cytotoxicity) .

- Positive/Negative Controls : Include known inhibitors (e.g., aspirin for anti-inflammatory assays) and solvent-only blanks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.